![molecular formula C22H17F3N2O B2718957 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338791-34-7](/img/structure/B2718957.png)
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole
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Description
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole, also known as TFB-TBOA, is a chemical compound that has been widely studied for its potential therapeutic applications. TFB-TBOA is a potent inhibitor of glutamate transporters, which play a critical role in regulating the levels of the neurotransmitter glutamate in the brain.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Innovative Synthesis Methods : Research on benzimidazoles includes the development of environmentally benign synthetic methods. A study demonstrated an acceptorless dehydrogenative condensation of primary alcohols and benzene-1,2-diamine catalyzed by Ru(II) complexes to produce 2-phenylbenzimidazole, highlighting a greener process without needing oxidants or stoichiometric strong bases (Qi Luo et al., 2017).
- Antioxidant Activity : Benzimidazole derivatives have been synthesized and evaluated for their antioxidant activities. For instance, the synthesis of 2-methyl benzimidazole demonstrated significant antioxidant properties utilizing the DPPH method (S. Saini et al., 2016).
Biological and Pharmacological Applications
- Antimicrobial and Anticancer Properties : Novel benzimidazole compounds have been synthesized and tested for antimicrobial and anticancer activities. Some derivatives showed potent activity against bacterial strains and cancer cell lines, underlining the therapeutic potential of benzimidazole derivatives in treating infections and cancer (Vikas Padalkar et al., 2014).
- Corrosion Inhibition : Benzimidazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal the potential industrial applications of benzimidazole derivatives in protecting metals from corrosion (M. Yadav et al., 2013).
Material Science and Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives have been utilized in the development of solution-processible bipolar molecules for OLEDs. These derivatives exhibit excellent thermal stability and solubility, making them suitable for use in phosphorescent OLEDs with improved performance (Z. Ge et al., 2008).
properties
IUPAC Name |
2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O/c1-15-9-11-17(12-10-15)21-26-19-7-2-3-8-20(19)27(21)28-14-16-5-4-6-18(13-16)22(23,24)25/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMTURCYNHFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole |
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